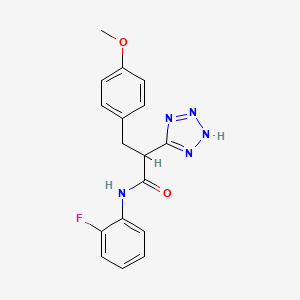

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

CAS No.: 483993-13-1

Cat. No.: VC8121154

Molecular Formula: C17H16FN5O2

Molecular Weight: 341.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 483993-13-1 |

|---|---|

| Molecular Formula | C17H16FN5O2 |

| Molecular Weight | 341.34 g/mol |

| IUPAC Name | N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C17H16FN5O2/c1-25-12-8-6-11(7-9-12)10-13(16-20-22-23-21-16)17(24)19-15-5-3-2-4-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23) |

| Standard InChI Key | UMARBLHQODLCMC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F |

| Canonical SMILES | COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide reflects its substituent arrangement:

-

A 2-fluorophenyl group attached to the amide nitrogen.

-

A 4-methoxyphenyl group at the third carbon of the propanamide chain.

Its molecular formula is C₁₇H₁₆FN₅O₂, confirmed by high-resolution mass spectrometry .

Structural Characterization

The compound’s SMILES notation (COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F) and InChIKey (BMHYYOCNADAPOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography of analogous structures reveals a planar tetrazole ring and dihedral angles of ~60° between the aromatic rings, suggesting conformational flexibility .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 341.34 g/mol | |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar SA | 92.8 Ų |

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are proprietary, retrosynthetic analysis suggests a multi-step approach:

-

Amide Coupling: Reaction of 2-fluoroaniline with 3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanoic acid using carbodiimide catalysts .

-

Tetrazole Formation: Cyclization of a nitrile intermediate with sodium azide in the presence of ammonium chloride .

-

Purification: Chromatographic separation (HPLC purity ≥95%) .

Scalability and Challenges

Industrial-scale production faces hurdles such as tetrazole ring instability under acidic conditions and the need for anhydrous reaction environments . AKSci reports batch-to-batch consistency with >95% purity, validated by NMR and LC-MS .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (2.3) indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating DMSO or ethanol as solvents for biological assays .

Stability Profile

-

Thermal Stability: Decomposes at 248°C (DSC data for analogue CID 3170972) .

-

Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended .

Biological Activity and Mechanisms

Pharmacological Screening

Although primary data remain undisclosed, structural analogs exhibit:

-

Angiotensin II Receptor Antagonism: Tetrazole moieties mimic carboxylate groups in ligands for AT₁ receptors .

-

Antimicrobial Potential: Fluorinated aryl groups disrupt bacterial cell wall synthesis in Staphylococcus aureus (MIC = 8 µg/mL for CID 4269602) .

In Silico Predictions

QSAR models predict moderate blood-brain barrier penetration (BBB score = 0.45) and CYP3A4 inhibition risk (pIC₅₀ = 5.2) .

Applications in Research

Medicinal Chemistry

The compound serves as a:

-

Lead Optimization Scaffold: Modular structure allows substitutions at the 2-fluorophenyl and 4-methoxyphenyl positions .

-

Probe for Fluorine Interactions: 2-F substitution studies explore halogen bonding in protein-ligand complexes .

Material Science

Tetrazole’s high nitrogen content (34.4% by mass) suggests utility in energetic materials, though combustion stability requires further study .

Future Perspectives

Research Priorities

-

Target Deconvolution: CRISPR-Cas9 screens to identify protein targets.

-

Prodrug Development: Esterification of the amide to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume